molecular formula C29H22O14 B1252783 7,4'-di-O-galloyltricetiflavan

7,4'-di-O-galloyltricetiflavan

Cat. No.: B1252783
M. Wt: 594.5 g/mol
InChI Key: LRBYDVJXPROTLX-UHFFFAOYSA-N
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Description

7,4'-di-O-galloyltricetiflavan is a dimeric flavonoid belonging to the phenylpropanoid and polyketide class, specifically categorized as a dimeric flavan. Its IUPAC name is [2-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxyphenyl]-5-hydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate, with a molecular formula of C29H22O14 and a molecular weight of 594.50 g/mol . Key physicochemical properties include:

  • Topological Polar Surface Area (TPSA): 244.00 Ų
  • LogP values: XLogP = 3.40, Atom-based LogP = 3.54
  • Hydrogen bond donors/acceptors: 9 donors, 14 acceptors
  • Rotatable bonds: 5

It is found in plants such as Archidendron clypearia and Dracaena cochinchinensis .

Properties

Molecular Formula

C29H22O14

Molecular Weight

594.5 g/mol

IUPAC Name

[2-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxyphenyl]-5-hydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C29H22O14/c30-16-9-14(41-28(39)12-5-17(31)25(37)18(32)6-12)10-24-15(16)1-2-23(42-24)11-3-21(35)27(22(36)4-11)43-29(40)13-7-19(33)26(38)20(34)8-13/h3-10,23,30-38H,1-2H2

InChI Key

LRBYDVJXPROTLX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Flavanol/Flavan Class

7-O-Galloyltricetiflavan
  • Molecular formula: C22H18O10
  • Molecular weight: 442.40 g/mol
  • Key differences: Lacks a galloyl group at the 4'-position compared to 7,4'-di-O-galloyltricetiflavan.
  • Bioactivity: Exhibits moderate CYP2C9/CYP2D6 inhibition but lower affinity for CYP3A4 compared to 7,4'-di-O-galloyltricetiflavan. It also shows reduced mitochondrial and nephrotoxicity risks .
7,4'-Dihydroxyflavan
  • Source: Isolated from Dracaena cochinchinensis resin .
  • Structure: Contains hydroxyl groups at positions 7 and 4' instead of galloyl moieties.
  • Bioactivity: Demonstrates antifungal properties but lacks the broad enzymatic inhibition seen in galloylated derivatives .

Comparison with Flavonols and Flavones

Gallocatechin 3-O-gallate
  • Class: Flavan-3-ol (flavanol).
  • Bioactivity: Highly accumulated under cold stress (log2FC = 10.12) and exhibits antioxidant properties. Unlike 7,4'-di-O-galloyltricetiflavan, it lacks dimeric structure and shows stronger metabolic accumulation under abiotic stress .
Luteolin-7-O-glucuronide
  • Class: Flavone.
  • Bioactivity: Accumulates significantly under cold stress (log2FC = 2.7) but has lower logP (more polar) and distinct transporter interactions compared to galloylated flavans .
Apigenin Derivatives (e.g., 4’,5,7-trimethoxyflavone)
  • Structural features: Methoxy substitutions at positions 4', 5, and 5.
  • Key differences: Methoxy groups reduce hydrogen-bonding capacity (lower TPSA) compared to hydroxyl/galloyl groups in 7,4'-di-O-galloyltricetiflavan. This results in higher lipid solubility (LogP = 3.2) but reduced interaction with polar enzymes like CYP450s .

Bioactivity and Toxicity Profiles: Comparative Analysis

Compound CYP3A4 Inhibition CYP2C9 Inhibition LogP Toxicity Risks
7,4'-di-O-galloyltricetiflavan High High 3.54 Hepatotoxicity, mitochondrial toxicity
7-O-Galloyltricetiflavan Moderate Moderate 2.98 Lower hepatotoxicity
Gallocatechin 3-O-gallate Low Low 1.20 Minimal toxicity
4’,5,7-trimethoxyflavone None None 3.20 Non-toxic

Key Research Findings

Enzyme Inhibition: The dual galloyl groups in 7,4'-di-O-galloyltricetiflavan enhance its binding to CYP450 isoforms and drug transporters compared to mono-galloylated or non-galloylated analogues .

Toxicity: The compound’s mitochondrial toxicity is linked to its galloyl groups, which disrupt electron transport chain components .

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